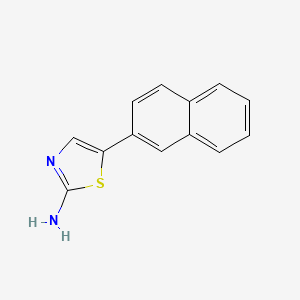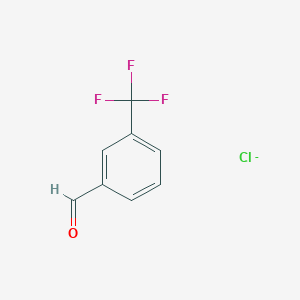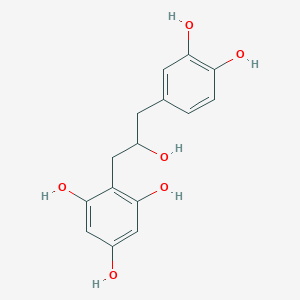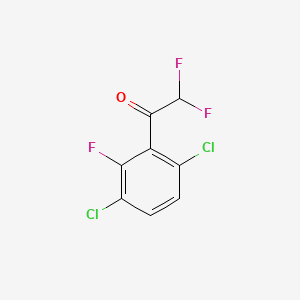![molecular formula C12H12NO4- B14760896 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate is a chemical compound with a unique structure that includes a pyrrolidine ring and a benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate typically involves the reaction of a pyrrolidine derivative with a benzoic acid derivative. One common method is the esterification of 4-carboxy-3-pyrrolidinyl with benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The benzoate group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoic acid
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzamide
- 4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzyl alcohol
Uniqueness
4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate is unique due to its specific combination of a pyrrolidine ring and a benzoate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness.
Propriétés
Formule moléculaire |
C12H12NO4- |
|---|---|
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
4-[(3S,4R)-4-carboxypyrrolidin-3-yl]benzoate |
InChI |
InChI=1S/C12H13NO4/c14-11(15)8-3-1-7(2-4-8)9-5-13-6-10(9)12(16)17/h1-4,9-10,13H,5-6H2,(H,14,15)(H,16,17)/p-1/t9-,10+/m1/s1 |
Clé InChI |
QZCNHAORLRGEBB-ZJUUUORDSA-M |
SMILES isomérique |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(=O)[O-] |
SMILES canonique |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)


![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)


![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)

![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)


